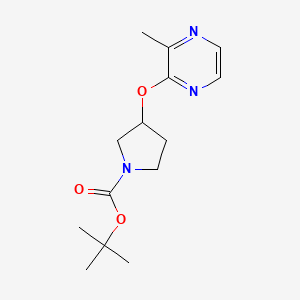
tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a heterocyclic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a pyrazine moiety
準備方法
The synthesis of tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-methylpyrazine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .
化学反応の分析
tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pyrazine moiety can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
科学的研究の応用
tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound can be utilized in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine moiety can engage in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine-1-carboxylate: This compound has a nitro group instead of a methyl group on the pyrazine ring, which can significantly alter its reactivity and biological activity.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)pyrrolidine-1-carboxylate: The presence of a boronate ester group in this compound makes it useful in Suzuki coupling reactions for the synthesis of biaryl compounds.
生物活性
tert-Butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a pyrrolidine ring and a pyrazine moiety, suggests diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and potential applications based on current research findings.
- Chemical Name : this compound
- Molecular Formula : C₁₄H₂₁N₃O₃
- CAS Number : 1420968-67-7
- Molecular Weight : 279.33 g/mol .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 3-methylpyrazine. This reaction is generally facilitated by bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions usually require stirring at room temperature or slightly elevated temperatures until the product is formed .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyrazine moiety can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions may modulate enzyme or receptor activity, leading to a range of biological effects .
Enzyme Interaction Studies
Research indicates that this compound may act as a potential ligand in biochemical assays. Its ability to interact with specific enzymes suggests its utility in studying enzyme kinetics and mechanisms .
Case Studies and Research Findings
Comparative Analysis
To further understand the biological implications of tert-butyl 3-((3-methylpyrazin-2-yl)oxy)pyrrolidine, it can be compared with other related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-butyl 3-((3-nitropyridin-2-yl)oxy)pyrrolidine | Structure | Altered reactivity; potential anticancer properties |
| tert-butyl 4-(methyl(3-methylpyrazin-2-yl)amino)piperidine | Structure | Enhanced enzyme inhibition profiles |
特性
分子式 |
C14H21N3O3 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC名 |
tert-butyl 3-(3-methylpyrazin-2-yl)oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O3/c1-10-12(16-7-6-15-10)19-11-5-8-17(9-11)13(18)20-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3 |
InChIキー |
RANOAMQAVCVKOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN=C1OC2CCN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















